molecular formula C8H10O2 B1669609 2-Methoxy-4-methylphenol CAS No. 93-51-6

2-Methoxy-4-methylphenol

Cat. No. B1669609
CAS RN: 93-51-6
M. Wt: 138.16 g/mol
InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenol, also known as Creosol, is a methoxy alkylphenol that can potentially impart sensory and nutritional qualities to food and beverage products . It is generally added as a flavor ingredient and is also used as a component of cosmetic products . It has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) .


Synthesis Analysis

The 2-methoxy-4-methylphenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-4-methylphenol is C8H10O2 . Its molecular weight is 138.16 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 .


Chemical Reactions Analysis

2-Methoxy-4-methylphenol is the major component of black-ripe table olive aroma . It is the major anti-inflammatory compound in bamboo vinegar . The kinetics of its reaction with chlorine atoms has been studied .


Physical And Chemical Properties Analysis

2-Methoxy-4-methylphenol is a liquid with a refractive index of n20/D 1.537 (lit.) . It has a boiling point of 221-222 °C (lit.) and a melting point of 5 °C (lit.) . Its density is 1.092 g/mL at 25 °C (lit.) .

Safety And Hazards

2-Methoxy-4-methylphenol is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

2-Methoxy-4-methylphenol is one of the main volatile aroma compounds identified in wood smoke flavoring and oak-aged wines . It has potential applications in the food and beverage industry due to its sensory and nutritional qualities .

properties

IUPAC Name

2-methoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047105
Record name 2-Methoxy-4-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour
Record name 2-Methoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032136
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methoxy-4-methylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name 2-Methoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Methoxy-4-methylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.089-1.096
Record name 2-Methoxy-4-methylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Methoxy-4-methylphenol

CAS RN

93-51-6
Record name 2-Methoxy-4-methylphenol
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Record name Creosol
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Record name Creosol
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Record name Phenol, 2-methoxy-4-methyl-
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Record name 2-Methoxy-4-methylphenol
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Record name 2-methoxy-p-cresol
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Record name CREOSOL
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Record name 2-Methoxy-4-methylphenol
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Melting Point

5.5 °C
Record name 2-Methoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Methoxy-4-methylphenol?

A1: 2-Methoxy-4-methylphenol has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What are the key spectroscopic characteristics of 2-Methoxy-4-methylphenol?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify 2-Methoxy-4-methylphenol in various matrices. []

Q3: Does the structure of 2-Methoxy-4-methylphenol influence its antioxidant activity?

A3: Yes, the presence of the phenolic hydroxyl group and the methoxy group in 2-Methoxy-4-methylphenol contributes to its antioxidant activity. [] Studies have shown that the number and position of hydroxyl groups, as well as the presence of specific substituents, significantly impact the radical scavenging ability of phenolic compounds. []

Q4: Are there other compounds with similar structures to 2-Methoxy-4-methylphenol that exhibit synergistic effects?

A4: Yes, research has shown that compounds structurally similar to 2-Methoxy-4-methylphenol, such as eugenol, isoeugenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol, demonstrate synergistic effects in attracting male Bactrocera latifrons when combined with α-ionol. [] These findings suggest a potential role for 2-Methoxy-4-methylphenol and its analogs in pest control strategies.

Q5: Can 2-Methoxy-4-methylphenol be utilized as a starting material for the synthesis of other valuable compounds?

A5: Yes, 2-Methoxy-4-methylphenol serves as a key precursor in the synthesis of butylated caffeic acid (BCA), a novel antioxidant. [] The synthesis involves a four-step reaction, including Friedel-Crafts alkylation, bromine oxidation, ether bond hydrolysis, and Knoevenagel condensation.

Q6: What is the role of 2-Methoxy-4-methylphenol in lignin depolymerization?

A6: 2-Methoxy-4-methylphenol is one of the identified products resulting from lignin depolymerization using iso-propylamine-based lead chloride perovskite nanomaterials as photocatalysts under UV light. [] GC-MS analysis revealed its presence alongside other monomeric functionalities like benzene, phenol, and catechol.

Q7: How does the stability of 2-Methoxy-4-methylphenol change under different conditions?

A7: The stability of 2-Methoxy-4-methylphenol is influenced by factors like temperature and pH. For instance, studies on the reaction of superoxide with phenoxyl-type radicals, including those derived from 2-Methoxy-4-methylphenol, showed that the rate of dioxygen elimination from the resulting hydroperoxides increased with both pH and temperature. []

Q8: Are there any applications of 2-Methoxy-4-methylphenol related to its material compatibility and stability?

A8: Research suggests potential applications for 2-Methoxy-4-methylphenol as a component in anticorrosive, antioxidative, and environmentally friendly anti-rusting paint formulations. []

Q9: How is computational chemistry used to study 2-Methoxy-4-methylphenol?

A9: Density functional theory (DFT) calculations have been employed to investigate the energy profiles and reaction pathways involved in the hydrodeoxygenation of vanillin, a compound structurally related to 2-Methoxy-4-methylphenol. [] These calculations help elucidate the reaction mechanisms and the role of catalysts in such processes.

Q10: How do structural modifications of 2-Methoxy-4-methylphenol affect its reactivity with hydroxyl radicals?

A10: Studies investigating the gas-phase reactions of hydroxyl radicals with methoxylated aromatic compounds, including 2-Methoxy-4-methylphenol, have shown that the rate coefficients are influenced by the type, number, and position of substituents on the aromatic ring. [] The presence of the methoxy and methyl groups in 2-Methoxy-4-methylphenol, as well as their positions relative to the phenolic hydroxyl group, contribute to its specific reactivity towards hydroxyl radicals.

Q11: Is there any research on the toxicity of 2-Methoxy-4-methylphenol?

A11: While 2-Methoxy-4-methylphenol possesses valuable properties, it's crucial to acknowledge potential toxicological concerns. Studies have explored the cytotoxic and apoptotic effects of eugenol-related compounds, including 2-Methoxy-4-methylphenol, in HL-60 leukemia cells. [] Further research is needed to fully understand the safety profile of 2-Methoxy-4-methylphenol and establish safe exposure limits for various applications.

Q12: Are there any studies on the biodegradability of 2-Methoxy-4-methylphenol?

A13: While specific biodegradation studies on 2-Methoxy-4-methylphenol might be limited, research suggests that some phenolic compounds, structurally similar to 2-Methoxy-4-methylphenol, can be degraded by microorganisms. []

Q13: What analytical techniques are used to study 2-Methoxy-4-methylphenol in whisky?

A14: Researchers employ techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Assays (SIDA) coupled with GC/MS/O (Gas Chromatography/Mass Spectrometry/Olfactometry) to identify and quantify 2-Methoxy-4-methylphenol in whisky, helping to characterize its contribution to the smoky aroma. [, ]

Q14: How is 2-Methoxy-4-methylphenol analyzed in cocoa products?

A15: Gas chromatography, coupled with mass spectrometry, is employed to identify and quantify 2-Methoxy-4-methylphenol in cocoa products. Multivariate statistical methods are then applied to the chromatographic data to differentiate cocoa masses based on geographical origin and roasting conditions. []

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